molecular formula C5H4BClO3S B1604577 (5-Chloro-3-formylthiophen-2-yl)boronic acid CAS No. 36155-87-0

(5-Chloro-3-formylthiophen-2-yl)boronic acid

Cat. No.: B1604577
CAS No.: 36155-87-0
M. Wt: 190.42 g/mol
InChI Key: LEBVEUCSVITXMX-UHFFFAOYSA-N
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Description

(5-Chloro-3-formylthiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a chloro group and a formyl group, along with a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-3-formylthiophen-2-yl)boronic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.

    Introduction of the Chloro and Formyl Groups: The chloro group can be introduced via chlorination reactions, while the formyl group can be added through formylation reactions such as the Vilsmeier-Haack reaction.

    Boronic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-3-formylthiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products

    Oxidation: (5-Chloro-3-carboxythiophen-2-yl)boronic acid.

    Reduction: (5-Chloro-3-hydroxymethylthiophen-2-yl)boronic acid.

    Substitution: Various substituted thiophene derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

(5-Chloro-3-formylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Chloro-3-formylthiophen-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The chloro and formyl groups contribute to its reactivity and ability to undergo further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-3-formylthiophen-2-yl)boronic acid: Similar structure but with a bromo group instead of a chloro group.

    (5-Methyl-3-formylthiophen-2-yl)boronic acid: Similar structure but with a methyl group instead of a chloro group.

    (5-Chloro-3-methylthiophen-2-yl)boronic acid: Similar structure but with a methyl group instead of a formyl group.

Uniqueness

(5-Chloro-3-formylthiophen-2-yl)boronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(5-chloro-3-formylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClO3S/c7-4-1-3(2-8)5(11-4)6(9)10/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBVEUCSVITXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(S1)Cl)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345526
Record name (5-Chloro-3-formylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36155-87-0
Record name (5-Chloro-3-formylthiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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